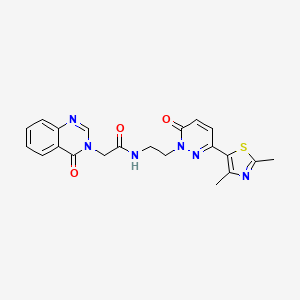

![molecular formula C23H16N2O2 B2691596 3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one CAS No. 127841-56-9](/img/structure/B2691596.png)

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

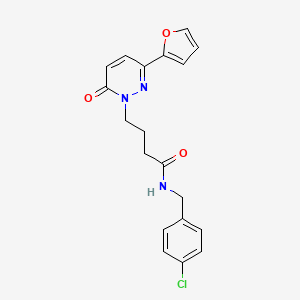

“3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The empirical formula of this compound is C16H14N2O2 and it has a molecular weight of 266.29 .

科学的研究の応用

Molecular Structure and Spectroscopic Analysis

A comprehensive study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed its crystal structure, supported by O-H⋯O and O-H⋯S intermolecular hydrogen bonds, as confirmed by NBO analysis. The small energy gap between the frontier molecular orbitals suggests the molecule's nonlinear optical activity, as detailed through a combined experimental and theoretical investigation (Tamer et al., 2015).

Synthesis of Pyrazole Derivatives

Innovative methods for the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives have been developed, utilizing β-keto ester, phenylhydrazine, and benzaldehydes in aqueous ethanol under ultrasound irradiation. This protocol yields excellent results, with completion times of 5 to 8 minutes and yields ranging from 92-99%. The crystal structure of a specific 2‑methoxy-phenyl compound was analyzed, showcasing an orthorhombic system and intramolecular hydrogen bonding, demonstrating a catalyst-free, green protocol that is both rapid and efficient (Shabalala et al., 2020).

Anticancer Activity of Pyrazole-containing Ligands

Research into platinum (II) and palladium (II) complexes with pyrazole-containing ligands, including 5-(2-hydroxyphenyl)-1,3-dimethyl-4-(dimethoxy)phosphonyl-1H]-pyrazole, has indicated potential anticancer properties. These complexes exhibited alkylating activity, cytotoxicity, induction of apoptosis, and DNA binding, with specific compounds showing significant potency against leukemia cell lines while being less toxic to human umbilical vein endothelial cells (HUVECs), suggesting their viability as novel anticancer agents (Budzisz et al., 2004).

特性

IUPAC Name |

3-(4-methoxyphenyl)-1-phenylindeno[1,2-c]pyrazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2/c1-27-17-13-11-15(12-14-17)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)16-7-3-2-4-8-16/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVVGBUHYNRAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)

![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)

![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2691525.png)

![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)

![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)